An In-depth Technical Guide to 4-(Methylthio)-3,5-xylenol: A Versatile Chemical Intermediate
An In-depth Technical Guide to 4-(Methylthio)-3,5-xylenol: A Versatile Chemical Intermediate
This guide provides a comprehensive technical overview of 4-(Methylthio)-3,5-xylenol, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's structural and physicochemical properties, synthesis, and reactivity. It also explores the potential applications of its core structure in medicinal chemistry, moving beyond its established role as a precursor in the agrochemical industry.
Core Identity and Physicochemical Profile
4-(Methylthio)-3,5-xylenol, also known as 3,5-dimethyl-4-(methylsulfanyl)phenol, is a substituted phenol characterized by two methyl groups and a methylthio group attached to the aromatic ring. This unique substitution pattern governs its reactivity and physical properties.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label="OH", fontcolor="#202124"]; h [label="S", fontcolor="#FBBC05"]; i [label="CH₃", fontcolor="#202124"]; j [label="CH₃", fontcolor="#202124"]; k [label="CH₃", fontcolor="#202124"]; a -- b [penwidth=2]; b -- c [penwidth=2]; c -- d [penwidth=2]; d -- e [penwidth=2]; e -- f [penwidth=2]; f -- a [penwidth=2]; a -- g [penwidth=2]; b -- j [penwidth=2]; c -- h [penwidth=2]; h -- i [penwidth=2]; e -- k [penwidth=2]; } Caption: Chemical Structure of 4-(Methylthio)-3,5-xylenol.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 3,5-Dimethyl-4-(methylthio)phenol | |
| Synonyms | 4-(Methylthio)-3,5-xylenol, 4-Methylsulfanyl-3,5-dimethylphenol | |
| CAS Number | 7379-51-3 | |
| Molecular Formula | C₉H₁₂OS | |
| Molecular Weight | 168.26 g/mol | |
| Appearance | Solid, Colourless Oil to Light Beige | |
| Melting Point | 64-65.5 °C | |
| Boiling Point | 155-160 °C at 12 Torr | |
| Solubility | Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate, Methanol | |
| pKa (Predicted) | 10.03 ± 0.23 | |
| LogP (Predicted) | 3.41-3.49 |
Synthesis and Reactivity
The primary route to 4-(Methylthio)-3,5-xylenol is through the electrophilic substitution of its precursor, 3,5-xylenol. The presence of two electron-donating methyl groups and a hydroxyl group activates the aromatic ring, facilitating the introduction of the methylthio group at the sterically accessible and electronically favorable para-position.
Exemplary Synthesis Protocol
While specific literature detailing the synthesis of 4-(Methylthio)-3,5-xylenol is sparse, a reliable protocol can be derived from established methods for the thiomethylation of phenols.[1] The following procedure is based on the reaction of 3,5-xylenol with a suitable methylthiolating agent, such as dimethyl sulfoxide (DMSO) in the presence of an acid catalyst, or with dimethyl disulfide.
Materials:
-
3,5-Xylenol
-
Dimethyl sulfoxide (DMSO) or Dimethyl disulfide (DMDS)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Inert solvent (e.g., toluene)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-xylenol in an inert solvent.
-
Add an excess of the methylthiolating agent (DMSO or DMDS).
-
Slowly add the acid catalyst while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute NaOH solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 4-(Methylthio)-3,5-xylenol.
dot graph "synthesis_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];
start [label="Dissolve 3,5-Xylenol in Toluene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_reagents [label="Add DMSO/DMDS and HCl catalyst"]; reflux [label="Reflux and Monitor by TLC"]; workup [label="Cool, Neutralize, and Extract"]; purify [label="Purify by Chromatography/Recrystallization"]; end [label="Pure 4-(Methylthio)-3,5-xylenol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> add_reagents; add_reagents -> reflux; reflux -> workup; workup -> purify; purify -> end; } Caption: Proposed synthesis workflow for 4-(Methylthio)-3,5-xylenol.
Reactivity Profile
The reactivity of 4-(Methylthio)-3,5-xylenol is dominated by the phenolic hydroxyl group and the electron-rich aromatic ring.
-
O-Alkylation and O-Acylation: The hydroxyl group can readily undergo reactions with alkylating and acylating agents to form ethers and esters, respectively.
-
Electrophilic Aromatic Substitution: The positions ortho to the hydroxyl group are activated and available for further electrophilic substitution, although the steric hindrance from the adjacent methyl groups may influence regioselectivity.
-
Oxidation of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and biological activity of the molecule.
Established Application: Synthesis of Methiocarb
The most prominent industrial application of 4-(Methylthio)-3,5-xylenol is as the key precursor in the synthesis of Methiocarb, a broad-spectrum carbamate pesticide.[2] Methiocarb functions as an acetylcholinesterase inhibitor, leading to neurotoxicity in insects, mollusks, and birds.[3]
The synthesis involves the reaction of 4-(Methylthio)-3,5-xylenol with methyl isocyanate, where the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate.
dot graph "methiocarb_synthesis" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica"]; edge [color="#4285F4", penwidth=2];
xylenol [label="4-(Methylthio)-3,5-xylenol", fillcolor="#FFFFFF", fontcolor="#202124"]; isocyanate [label="Methyl Isocyanate", fillcolor="#FFFFFF", fontcolor="#202124"]; methiocarb [label="Methiocarb", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
xylenol -> methiocarb; isocyanate -> methiocarb; } Caption: Synthesis of Methiocarb from 4-(Methylthio)-3,5-xylenol.
Prospective Applications in Drug Development
While 4-(Methylthio)-3,5-xylenol itself is not currently pursued as a therapeutic agent, its structural motifs—the substituted phenol and the aryl sulfide—are prevalent in a wide range of biologically active molecules. This suggests that the compound could serve as a valuable scaffold or building block in drug discovery programs.
The Phenolic Moiety in Medicinal Chemistry
Phenols are a well-established pharmacophore, contributing to the biological activity of numerous drugs through hydrogen bonding interactions with protein targets. They are also known for their antioxidant properties.[4] The substitution pattern on the aromatic ring can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties.
The Aryl Sulfide Moiety and its Bioisosteres
The aryl sulfide linkage is present in various pharmaceuticals and is often used as a bioisosteric replacement for other functional groups to improve metabolic stability or modulate electronic properties. Thiophene and its derivatives, which are structurally related to aryl sulfides, exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]
A commercial supplier has noted that 4-(Methylthio)-3,5-xylenol may act as an agonist of the α-receptor and an antagonist of the estrogen receptor, though these claims are not yet substantiated in peer-reviewed literature.[7] These potential activities, if confirmed, would open up avenues for research in areas such as cardiovascular disease and oncology.
Spectral Characterization (Predicted)
No publicly available experimental spectra for 4-(Methylthio)-3,5-xylenol were identified. However, based on the known spectral data of its precursor, 3,5-xylenol, and related compounds, the following spectral characteristics can be predicted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Ar-OH | ~4.5-5.5 (broad s) | - |
| Ar-H | ~6.5-6.7 (s, 2H) | ~115-120 |
| Ar-CH₃ | ~2.2-2.3 (s, 6H) | ~20-22 |
| S-CH₃ | ~2.4-2.5 (s, 3H) | ~15-18 |
| Ar-C-OH | - | ~150-155 |
| Ar-C-CH₃ | - | ~138-142 |
| Ar-C-S | - | ~125-130 |
Note: These are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C-O stretch (phenol): A strong band around 1200-1260 cm⁻¹
-
C-S stretch: A weaker band in the 600-800 cm⁻¹ region
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 168.
-
Key Fragmentation Patterns: Loss of a methyl group ([M-15]⁺), loss of the methylthio group ([M-47]⁺), and other characteristic fragmentations of the aromatic ring.
Safety and Handling
4-(Methylthio)-3,5-xylenol should be handled with care, following standard laboratory safety procedures. Although specific toxicological data is limited, the known hazards of its parent compound, 3,5-xylenol, suggest that it may be toxic if swallowed or in contact with skin, and may cause severe skin and eye irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
4-(Methylthio)-3,5-xylenol is a valuable chemical intermediate with a well-defined role in the agrochemical industry. Its synthesis is straightforward, and its reactivity is governed by its key functional groups. While its direct application in drug development has not been explored, its structural components are of significant interest in medicinal chemistry. The phenolic and aryl sulfide moieties offer multiple points for chemical modification, making 4-(Methylthio)-3,5-xylenol a promising starting material for the synthesis of novel bioactive compounds. Further research into its potential pharmacological activities is warranted to fully elucidate its potential beyond its current applications.
References
-
PubChem. (n.d.). Methiocarb. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Phenol, 3,5-dimethyl-4-(methylthio)-. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 4-Methylthiophenol. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Methiocarb. Retrieved from [Link]
-
AERU. (n.d.). Methiocarb (Ref: OMS 93). University of Hertfordshire. Retrieved from [Link]
-
MDPI. (2020). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Antioxidant. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methiocarb (Ref: OMS 93) [sitem.herts.ac.uk]
- 4. Antioxidant - Wikipedia [en.wikipedia.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
